REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH3:5][CH2:6][CH:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[Br:2][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH3:5]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CCC(CCCCC)O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which time the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
was extracted with CHCl3 (3×120 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 5% Na2S2O3 (2×200 ml), H2O (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After the removal of the solvent under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (bp 78°-80° C./18 Torr, lit. bp 84.4°-85.1° C./20 Torr (18))
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 78.58% | |
YIELD: CALCULATEDPERCENTYIELD | 106.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |